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Compound of Interest

Compound Name: Loloatin B

Cat. No.: B15135984

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the solid-phase synthesis
of Loloatin B, a cyclic decapeptide with notable antimicrobial properties, and its analogs.
These guidelines are intended to assist researchers in the fields of medicinal chemistry, drug
discovery, and peptide synthesis in the efficient and reliable production of these complex
molecules.

Introduction

Loloatin B is a member of the loloatin family of cyclic decapeptides, first isolated from a marine
bacterium.[1][2] These natural products have demonstrated significant antimicrobial activity,
particularly against Gram-positive bacteria, making them attractive leads for the development of
new antibiotics. Loloatin B's structure is cyclo(L-Val-L-Orn-L-Leu-D-Tyr-L-Pro-L-Phe-D-Phe-L-
Asn-L-Asp-L-Trp). The solid-phase peptide synthesis (SPPS) approach, specifically utilizing
Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, offers a robust and efficient method for the
synthesis of Loloatin B and the exploration of its structure-activity relationships (SAR) through
the creation of analogs.

The general strategy for the solid-phase synthesis of Loloatin B involves the sequential
assembly of the linear decapeptide on a solid support, followed by on-resin head-to-talil
cyclization, cleavage from the resin, and final purification.
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Data Presentation

Table 1: Physicochemical and Antimicrobial Properties

of Loloatin B

Property Value Reference(s)
Molecular Formula C71H92N14013 Calculated
Molecular Weight 1361.59 g/mol Calculated
Sequence cyclo(Val-Orn-Leu-d-Tyr-Pro- 2]

Phe-d-Phe-Asn-Asp-Trp)

Antimicrobial Activity (MIC)

Staphylococcus aureus

1-2 pg/mL
(MRSA) Hd

[3]

Enterococcus faecalis (VRE) 1-2 pg/mL

[3]

Streptococcus pneumoniae
- : 1-2 pg/mL
(penicillin-resistant)

[3]

Experimental Protocols

Solid-Phase Synthesis of the Linear Loloatin B

Precursor

This protocol outlines the manual Fmoc-SPPS for the assembly of the linear decapeptide

precursor of Loloatin B on a 2-chlorotrityl chloride resin. The synthesis commences with the

attachment of the C-terminal amino acid, Fmoc-L-Trp(Boc)-OH, to the resin.

Materials:

e 2-Chlorotrityl chloride (2-CTC) resin (100-200 mesh, ~1.2 mmol/g loading)

e Fmoc-protected amino acids with appropriate side-chain protection:

o Fmoc-L-Val-OH
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o Fmoc-L-Orn(Boc)-OH

o Fmoc-L-Leu-OH

o Fmoc-D-Tyr(tBu)-OH

o Fmoc-L-Pro-OH

o Fmoc-L-Phe-OH

o Fmoc-D-Phe-OH

o Fmoc-L-Asn(Trt)-OH

o Fmoc-L-Asp(OtBu)-OH

o Fmoc-L-Trp(Boc)-OH
N,N'-Diisopropylcarbodiimide (DIC)
1-Hydroxybenzotriazole (HOBt)
N,N-Diisopropylethylamine (DIPEA)

Piperidine

N,N-Dimethylformamide (DMF), peptide synthesis grade
Dichloromethane (DCM), peptide synthesis grade
Methanol (MeOH)

Acetic anhydride

Pyridine

Solid-phase synthesis vessel

Shaker
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Procedure:
e Resin Swelling and First Amino Acid Loading:

1. Swell the 2-CTC resin (1 g, ~1.2 mmol) in DCM (10 mL) for 30 minutes in the synthesis
vessel.

2. Drain the DCM.

3. Dissolve Fmoc-L-Trp(Boc)-OH (2 eq., 2.4 mmol) and DIPEA (4 eq., 4.8 mmol) in a minimal
amount of DMF and add to the resin.

4. Shake the mixture for 2 hours at room temperature.

5. To cap any unreacted sites, add a solution of DCM/MeOH/DIPEA (17:2:1, 10 mL) and
shake for 30 minutes.

6. Drain the solution and wash the resin with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally
DCM (3 x 10 mL). Dry the resin under vacuum.

e Fmoc Deprotection:
1. Add a solution of 20% piperidine in DMF (10 mL) to the resin.
2. Shake for 5 minutes, then drain.

3. Add a fresh solution of 20% piperidine in DMF (10 mL) and shake for an additional 15
minutes.

4. Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10
mL).

e Amino Acid Coupling:

1. In a separate vial, pre-activate the next Fmoc-amino acid (3 eq., 3.6 mmol) with DIC (3
eg., 3.6 mmol) and HOBt (3 eq., 3.6 mmol) in DMF (5 mL) for 10-15 minutes.

2. Add the activated amino acid solution to the deprotected resin.
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3. Add DIPEA (6 eq., 7.2 mmol) to the reaction vessel.
4. Shake the mixture at room temperature for 2 hours.

5. Perform a Kaiser test to monitor the completion of the coupling reaction. If the test is
positive (indicating free amines), repeat the coupling step.

6. Once the Kaiser test is negative, drain the coupling solution and wash the resin with DMF
(5x 10 mL) and DCM (3 x 10 mL).

e Chain Elongation:

1. Repeat steps 2 (Fmoc Deprotection) and 3 (Amino Acid Coupling) for each subsequent
amino acid in the Loloatin B sequence in the C-terminal to N-terminal direction.

On-Resin Head-to-Tail Cyclization

This protocol describes the on-resin cyclization of the linear decapeptide to form the cyclic
Loloatin B.

Materials:

Resin-bound linear Loloatin B precursor

(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP)

1-Hydroxybenzotriazole (HOBt)

N,N-Diisopropylethylamine (DIPEA)

N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
e Final Fmoc Deprotection:

1. Perform the Fmoc deprotection of the N-terminal L-Valine as described in Protocol 1, step
2.
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e Cyclization:
1. Swell the deprotected resin-bound linear peptide in DMF (10 mL).
2. In a separate vial, dissolve PyBOP (3 eg.) and HOBt (3 eq.) in DMF (5 mL).
3. Add the PyBOP/HOBL solution to the resin.
4. Add DIPEA (6 eq.) to the reaction vessel.
5. Shake the mixture at room temperature for 24 hours.
6. Monitor the cyclization by cleaving a small sample of the resin and analyzing by LC-MS.

7. Once cyclization is complete, drain the solution and wash the resin thoroughly with DMF
(5 x 10 mL) and DCM (3 x 10 mL).

Cleavage from Resin and Deprotection

This protocol details the cleavage of the cyclic peptide from the solid support and the
simultaneous removal of side-chain protecting groups.

Materials:

Resin-bound cyclic Loloatin B

Trifluoroacetic acid (TFA)

Triisopropylsilane (TIS)

Water (Hz20)

Cold diethyl ether

Centrifuge

Procedure:

o Preparation of Cleavage Cocktail:
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1. Prepare a cleavage cocktail of TFA/TIS/H20 (95:2.5:2.5 viviv).

o Cleavage:

1. Add the cleavage cocktail (10 mL) to the dry resin in the synthesis vessel.

2. Shake the mixture at room temperature for 2-3 hours.

3. Filter the resin and collect the filtrate containing the cleaved peptide.

4. Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
o Peptide Precipitation and Purification:

1. Reduce the volume of the filtrate under a stream of nitrogen.

2. Add cold diethyl ether to precipitate the crude peptide.

3. Centrifuge the mixture to pellet the peptide.

4. Decant the ether and wash the peptide pellet with cold diethyl ether (2-3 times).

5. Dry the crude peptide pellet under vacuum.

6. Purify the crude peptide by preparative reverse-phase high-performance liquid
chromatography (RP-HPLC).

7. Lyophilize the pure fractions to obtain Loloatin B as a white powder.

Mandatory Visualizations
Solid-Phase Synthesis Workflow of Loloatin B
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Click to download full resolution via product page

Caption: Workflow for the solid-phase synthesis of Loloatin B.

Proposed Mechanism of Action of Loloatin B
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Caption: Proposed mechanism of action for Loloatin B.
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Synthesis of Loloatin B Analogs

The solid-phase synthesis platform described above is readily adaptable for the creation of
Loloatin B analogs. Modifications can be introduced at various positions to investigate the
structure-activity relationship (SAR).

Strategies for Analog Synthesis:

e Amino Acid Substitution: Replace one or more amino acids in the sequence with natural or
unnatural amino acids to probe the importance of specific side chains for antimicrobial
activity. For example, substituting the D-amino acids with their L-counterparts can provide
insights into the role of conformation.

» Side-Chain Modification: Modify the side chains of existing amino acids. For instance, the
ornithine side chain can be acylated or alkylated.

» Ring Size Modification: Synthesize analogs with larger or smaller macrocycles by adding or
deleting amino acids from the sequence.

The synthesis of analogs would follow the same general protocol, with the substitution of the
desired Fmoc-amino acid derivative during the chain elongation step. Each analog will require
optimization of coupling and cyclization conditions, and purification will be necessary to isolate
the desired product. The biological activity of each analog should be assessed using
standardized antimicrobial assays to build a comprehensive SAR profile.

Disclaimer: These protocols provide a general guideline. Optimization of reaction conditions,
including coupling times, reagent equivalents, and purification methods, may be necessary for
specific sequences and scales. It is recommended to perform small-scale test syntheses before
proceeding to a larger scale. Always follow appropriate laboratory safety procedures when
handling chemicals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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and industry. Email: info@benchchem.com
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